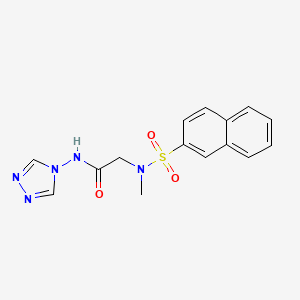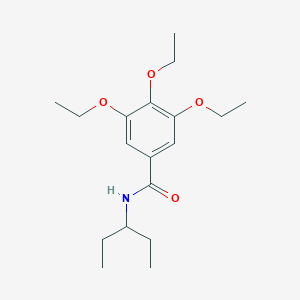![molecular formula C19H19NO B5712009 N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline, commonly known as MNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNA is a member of the family of naphthalene-based compounds, which have been extensively studied for their diverse properties and applications.
作用機序
The mechanism of action of MNA is not fully understood, but it is believed to act as a photochromic molecule, meaning that it can undergo a reversible change in color upon exposure to light. This property makes MNA useful for imaging applications, as it can be used to track the movement of molecules in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNA are not well studied, but it is believed to be non-toxic and relatively stable under physiological conditions. This makes it a promising candidate for use in biomedical research.
実験室実験の利点と制限
One advantage of using MNA in lab experiments is its photochromic properties, which make it useful for imaging applications. Additionally, MNA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MNA is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for MNA research. One area of interest is the development of new organic semiconductors based on MNA, which could have applications in electronic devices such as solar cells and transistors. Another area of interest is the use of MNA as a fluorescent probe for imaging applications in biology and medicine. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MNA, which could lead to new applications in biomedical research.
合成法
The synthesis of MNA involves the reaction of 4-methoxy-1-naphthaldehyde and 3-methylaniline in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of MNA as a yellow solid. The purity of MNA can be improved through recrystallization and purification techniques.
科学的研究の応用
MNA has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, MNA has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, MNA has been used as a dopant in organic light-emitting diodes (OLEDs), resulting in improved device performance. In biomedical research, MNA has been studied for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUAEPLHGXLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)




![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)